An In-depth Technical Guide on 9-Hydroxyspiro[5.5]undecan-3-one (CAS: 154464-88-7)
An In-depth Technical Guide on 9-Hydroxyspiro[5.5]undecan-3-one (CAS: 154464-88-7)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the publicly available information for 9-Hydroxyspiro[5.5]undecan-3-one. Extensive searches of scientific literature and chemical databases indicate that this compound is not well-characterized, and detailed experimental data regarding its synthesis, physicochemical properties beyond basic identifiers, and biological activity are limited. The information presented herein is based on data from chemical suppliers and general knowledge of related spirocyclic compounds.
Core Compound Properties
9-Hydroxyspiro[5.5]undecan-3-one is a spirocyclic compound containing both a ketone and a hydroxyl functional group.[1] Its structure consists of two six-membered rings sharing a single carbon atom. The available data from commercial suppliers provides fundamental identification and safety information.
Table 1: Physicochemical and Safety Data for 9-Hydroxyspiro[5.5]undecan-3-one
| Property | Value | Reference |
| CAS Number | 154464-88-7 | [1] |
| Molecular Formula | C₁₁H₁₈O₂ | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| IUPAC Name | 9-hydroxyspiro[5.5]undecan-3-one | |
| InChI Key | ZZDXSKAJGIHTQN-UHFFFAOYSA-N | |
| SMILES | OC1CCC2(CC1)CCC(=O)CC2 | [1] |
| Physical Form | White solid | |
| Purity | >90% | [1] |
| Storage Temperature | Refrigerator | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 |
Spectroscopic and Detailed Physicochemical Data
A thorough search of scientific databases did not yield specific experimental spectroscopic data (such as ¹H-NMR, ¹³C-NMR, IR, or Mass Spectrometry) or detailed physicochemical properties (e.g., melting point, boiling point, pKa, solubility) for 9-Hydroxyspiro[5.5]undecan-3-one.
Synthesis and Experimental Protocols
Below is a generalized, hypothetical workflow for the synthesis of a spiro[5.5]undecanone derivative, based on common organic synthesis strategies. This is not a validated protocol for the target compound.
Hypothetical Experimental Protocol: Synthesis of a Spiro[5.5]undecanone Derivative via Robinson Annulation
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Objective: To construct the spiro[5.5]undecane core through a Michael addition followed by an intramolecular aldol condensation.
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Materials:
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Cyclohexanone derivative (starting material)
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Methyl vinyl ketone (MVK)
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Base catalyst (e.g., potassium hydroxide, sodium ethoxide) or Acid catalyst (e.g., phosphoric acid)
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Anhydrous solvent (e.g., ethanol, benzene)
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Deuterated solvent for NMR analysis (e.g., CDCl₃)
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Silica gel for column chromatography
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Appropriate eluents (e.g., hexane/ethyl acetate mixture)
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Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with the cyclohexanone derivative and the anhydrous solvent.
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Reagent Addition: The catalyst is added to the flask. The MVK, dissolved in the anhydrous solvent, is then added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).
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Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified period. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride for a basic reaction). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired spiro[5.5]undecenone.
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Reduction (Hypothetical step for the target molecule): The resulting enone could then be selectively reduced to the corresponding saturated ketone and the other carbonyl group to a hydroxyl group to potentially yield a structure similar to 9-Hydroxyspiro[5.5]undecan-3-one. This would require further specific reduction steps.
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Characterization: The structure of the purified product is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and MS).
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Diagram 1: Generalized Synthetic Workflow
Biological Activity and Signaling Pathways
There is no specific information in the searched scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for 9-Hydroxyspiro[5.5]undecan-3-one.
However, the spiro[5.5]undecane scaffold is recognized as a "privileged structure" in medicinal chemistry.[3] Compounds containing this framework have been investigated for a variety of biological activities, including:
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Anti-cancer properties: Some spiro[5.5]undecane derivatives have been synthesized and evaluated for their in-vitro anti-cancer activity.[4]
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Anti-HIV activity: Certain functionalized spiro[5.5]undecane-1,5,9-triones have shown potential as inhibitors of HIV-1.[5]
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Nicotinic receptor antagonism: Alkaloids with spiro structures have been identified as potent nicotinic receptor antagonists.[1]
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Tachykinin antagonism: Azaspiro compounds are explored for treating conditions like depression, anxiety, and pain.[1]
The biological activity of these related compounds suggests that 9-Hydroxyspiro[5.5]undecan-3-one could be a candidate for biological screening, but any such potential is purely speculative without experimental data.
Diagram 2: Logical Relationship of Spiro[5.5]undecane in Drug Discovery
Conclusion
9-Hydroxyspiro[5.5]undecan-3-one (CAS: 154464-88-7) is a commercially available but scientifically under-documented chemical entity. While its basic identifiers are known, a significant data gap exists regarding its detailed properties, synthesis, and biological functions. The broader class of spiro[5.5]undecane compounds holds considerable interest in medicinal chemistry, suggesting that this particular molecule could be a valuable subject for future research to elucidate its chemical and biological characteristics. Researchers and drug development professionals are encouraged to undertake foundational studies to characterize this compound fully.
References
- 1. banglajol.info [banglajol.info]
- 2. Syntheses of novel 3-heterospiro[5.5]undecan-9-ones and reactions thereof [ch.ic.ac.uk]
- 3. 3-Oxaspiro[5.5]undec-7-en-9-one | 1159280-52-0 | Benchchem [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
